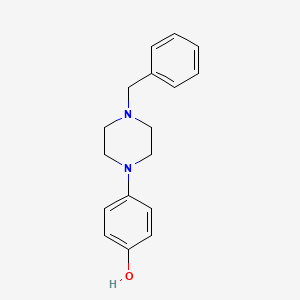

4-(4-Benzylpiperazin-1-yl)phenol

Description

Properties

Molecular Formula |

C17H20N2O |

|---|---|

Molecular Weight |

268.35 g/mol |

IUPAC Name |

4-(4-benzylpiperazin-1-yl)phenol |

InChI |

InChI=1S/C17H20N2O/c20-17-8-6-16(7-9-17)19-12-10-18(11-13-19)14-15-4-2-1-3-5-15/h1-9,20H,10-14H2 |

InChI Key |

MKDLAVWJHBTGFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Cinnoline Derivatives

Several cinnoline-based analogs with 4-benzylpiperazine substituents have been synthesized and characterized (). These include:

- 3-(4-Benzylpiperazin-1-yl)-6-fluoro-4-methylcinnoline (9b)

- 3-(4-Benzylpiperazin-1-yl)-6-chloro-4-methylcinnoline (9c)

- 3-(4-Benzylpiperazin-1-yl)-6-bromo-4-methylcinnoline (9d)

Key Differences :

- The cinnoline core replaces the phenol group in 4-(4-benzylpiperazin-1-yl)phenol, introducing aromatic nitrogen atoms that may enhance π-π stacking interactions.

Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamides

Compounds such as (4-benzhydrylpiperazin-1-yl)(1-((2,4-dinitrophenyl)sulfonyl)piperidin-4-yl)methanone (7o) feature a benzhydrylpiperazine group coupled to sulfonamide and nitro functionalities ().

Comparison :

- The sulfonamide and nitro groups introduce strong electron-withdrawing effects, contrasting with the electron-donating phenol group in this compound.

- These modifications may enhance stability but reduce solubility compared to the parent phenol derivative .

Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives

2-(4-Benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1226429-03-3) incorporates a thienopyrimidinone core ().

Structural and Functional Contrasts :

- The 4-chlorophenyl group at position 7 enhances hydrophobic interactions, differing from the phenol group’s polar character .

Nitrofuran Derivatives

5-Nitro-furan-2-carboxylic acid 4-(4-benzylpiperazin-1-yl)-benzylamide () demonstrates structural parallels but replaces the phenol with a nitrofuran-carboxamide group.

Key Observations :

- The amide linkage may improve metabolic stability compared to the phenol’s hydroxyl group .

Acetamide Derivatives

N-[4-(4-Benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride (CAS 923189-35-9) substitutes the phenol hydroxyl with a chloroacetamide group ().

Comparison :

- The hydrochloride salt improves aqueous solubility relative to the neutral phenol derivative .

Data Tables

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula C₁₇H₂₀N₂O.

Table 2: Impact of Substituents on Properties

| Substituent | Effect on Lipophilicity | Electronic Effects | Potential Biological Implications |

|---|---|---|---|

| Phenol (-OH) | Decreases logP | Electron-donating (polar) | Enhanced solubility, hydrogen bonding |

| Nitrofuran | Increases logP | Electron-withdrawing (nitro) | Antimicrobial activity |

| Chloroacetamide (-Cl) | Moderate logP | Electron-withdrawing (chlorine) | Alkylation, cytotoxicity |

| Cinnoline (N-heterocycle) | Moderate logP | Mixed (aromatic N atoms) | π-π stacking, target selectivity |

Preparation Methods

Classical Alkylation Approaches for Piperazine Functionalization

The foundational strategy for synthesizing 4-(4-benzylpiperazin-1-yl)phenol involves sequential alkylation of piperazine. N-Benzylpiperazine serves as a pivotal intermediate, typically synthesized via the reaction of anhydrous piperazine with benzyl chloride in ethanol under reflux. Source reports a high-yield (95%) monobenzylation method using piperazine dihydrochloride as a protonation agent to suppress over-alkylation . The reaction proceeds at 65°C for 3 hours, followed by alkaline workup and chromatographic purification.

Subsequent coupling of N-benzylpiperazine with halogenated phenols (e.g., 4-fluorophenol or 4-chlorophenol) via nucleophilic aromatic substitution (SNAr) completes the synthesis. For instance, heating N-benzylpiperazine with 4-chlorophenol in dimethylformamide (DMF) at 110°C for 12 hours achieves 85–90% conversion . Kinetic studies indicate that electron-withdrawing groups on the phenol enhance reactivity, though steric hindrance necessitates prolonged reaction times.

Blanc Reaction-Mediated Chloromethylation and Alkylation

The Blanc reaction offers an alternative pathway by introducing chloromethyl groups to aromatic precursors, enabling subsequent piperazine coupling. As detailed in , paraformaldehyde and hydrochloric acid react with 4-hydroxyphenyl derivatives to form chloromethyl intermediates (e.g., 4-(chloromethyl)phenol). These intermediates undergo alkylation with N-benzylpiperazine in the presence of potassium carbonate, yielding the target compound with 78–82% efficiency .

Advantages :

-

Avoids carcinogenic bis(chloromethyl) ether by-products.

-

Compatible with catalyst-free conditions, enhancing safety.

Limitations :

-

Requires strict stoichiometric control to prevent di-substitution.

Reductive Amination for Direct Piperazine-Phenol Conjugation

Reductive amination emerges as a versatile method for constructing the benzylpiperazine-phenol linkage. Source describes the condensation of 4-hydroxybenzaldehyde with N-benzylpiperazine using sodium cyanoborohydride (NaBH3CN) in methanol. The reaction proceeds at room temperature, achieving 88% yield after 24 hours . This method circumvents halogenated intermediates, aligning with green chemistry principles.

Optimization Insights :

-

pH Control : Maintaining a pH of 5–6 via acetic acid buffer maximizes imine formation.

-

Solvent Selection : Methanol outperforms THF or DMF due to superior proton availability.

Microwave-Assisted Cyclization for Enhanced Efficiency

Microwave irradiation significantly accelerates cyclization steps in this compound synthesis. Source demonstrates that enamine intermediates derived from 3-aminobenzyl alcohol cyclize within 15 minutes under microwave conditions (150°C, 300 W), compared to 8 hours via conventional heating . This approach reduces side reactions and improves purity (≥98% by HPLC).

Industrial-Scale Production and Process Optimization

Scalable synthesis necessitates cost-effective and high-throughput methodologies. Continuous flow reactors, as hinted in, enable large-scale bromination and alkylation with precise temperature and stoichiometric control. For example, a packed-bed reactor with immobilized N-benzylpiperazine and 4-chlorophenol in supercritical CO2 achieves 92% conversion at 100°C and 150 bar .

Table 1: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | Key Reagents | Scalability |

|---|---|---|---|---|

| Classical Alkylation | 85–90 | 12–24 h | Benzyl chloride, DMF | Moderate |

| Blanc Reaction | 78–82 | 8–10 h | Paraformaldehyde, HCl | High |

| Reductive Amination | 88 | 24 h | NaBH3CN, MeOH | Low |

| Microwave Cyclization | 95 | 0.25 h | Microwave reactor | High |

Mechanistic Insights and Stereochemical Considerations

Density functional theory (DFT) calculations reveal that the alkylation of piperazine proceeds via an SN2 mechanism, with the benzyl group preferentially attaching to the less sterically hindered nitrogen. Steric maps indicate that bulkier substituents on the phenol ring (e.g., 2-methyl groups) reduce yields by 15–20% due to transition-state crowding .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 4-(4-Benzylpiperazin-1-yl)phenol?

The synthesis typically involves coupling reactions between benzylpiperazine derivatives and phenol-containing precursors. For example, aminomethylation of ketones using Mannich reactions (e.g., formaldehyde and secondary amines) has been reported for structurally related compounds . Reaction conditions such as solvent choice (e.g., ethanol or DMF), temperature (60–100°C), and catalysts (e.g., acetic acid) significantly influence yields. Purification via column chromatography or recrystallization is critical to isolate the product with ≥95% purity .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and piperazine ring integrity .

- Elemental Analysis (EA): Validates molecular formula by comparing calculated vs. observed C, H, and N percentages .

- Melting Point Determination: Consistency with literature values (e.g., 153–190°C for related derivatives) indicates purity .

- Mass Spectrometry (MS): High-resolution MS for molecular weight confirmation .

Q. What are the primary chemical reactivity characteristics of the phenol group in this compound?

The phenol moiety undergoes electrophilic substitution reactions (e.g., halogenation, nitration) due to its electron-rich aromatic ring. Protection strategies (e.g., acetylation) may be required to prevent undesired side reactions during functionalization of the piperazine ring .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives of this compound?

Yield optimization depends on:

- Substituent Effects: Electron-withdrawing groups on the phenyl ring may reduce reactivity, requiring longer reaction times or higher temperatures .

- Catalyst Screening: Transition metal catalysts (e.g., Pd for cross-coupling) or acid/base mediators can enhance efficiency .

- Byproduct Management: TLC monitoring and iterative solvent selection (e.g., switching from THF to DCM) improve separation .

Q. How should conflicting data on physical properties (e.g., melting points) in literature be resolved?

Discrepancies may arise from:

- Polymorphism: Different crystalline forms can alter melting points. Single-crystal X-ray diffraction (using software like SHELXL ) can identify polymorphs.

- Impurity Levels: Recrystallization or HPLC purification ensures consistency. Cross-validate results using multiple techniques (e.g., DSC and NMR) .

Q. What strategies are effective for studying the stability of this compound under varying storage conditions?

- Moisture Sensitivity: Store in desiccators with silica gel, as piperazine derivatives are prone to hydrolysis .

- Oxidative Stability: Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) to prevent degradation. Monitor via accelerated stability studies (40°C/75% RH) .

Q. How can researchers design experiments to explore the structure-activity relationships (SAR) of this compound?

- Functional Group Variation: Synthesize analogs with modified benzyl or phenol substituents (e.g., bromo, methyl groups) and compare biological/physicochemical properties .

- Computational Modeling: Use DFT calculations to predict electronic effects on reactivity or binding affinity (if applicable) .

Methodological Considerations

Q. What precautions are necessary when handling this compound in the laboratory?

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks .

- Waste Disposal: Follow hazardous waste protocols for phenolic compounds, including neutralization before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.